4-Ethoxy-2-fluoro-1-nitrobenzene
Overview
Description
4-Ethoxy-2-fluoro-1-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of an ethoxy group (-OCH2CH3), a fluoro group (-F), and a nitro group (-NO2) attached to a benzene ring
Mechanism of Action
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
The primary target of 4-Ethoxy-2-fluoro-1-nitrobenzene is the benzene ring, a common structural component in many organic compounds . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and tends to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, maintaining the aromaticity of the benzene ring . This suggests that the compound could potentially influence pathways involving aromatic compounds.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-fluoro-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-ethoxy-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents.
Major Products Formed
Reduction: 4-Ethoxy-2-fluoroaniline.
Substitution: Depending on the nucleophile, products such as 4-ethoxy-2-fluorophenol or 4-ethoxy-2-fluoroalkoxybenzene can be formed.
Scientific Research Applications
4-Ethoxy-2-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-fluoro-2-nitrobenzene
- 4-Chloro-2-fluoro-1-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Ethoxy-2-fluoro-1-nitrobenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIPPBHURYBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543239 | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-48-6 | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28987-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-fluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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